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For researchers, scientists, and drug development professionals, understanding the intricate

interplay of enzymes in lipid metabolism is paramount. This guide provides an objective

comparison of Phospholipid:diacylglycerol acyltransferase (PDAT) and its primary competitor,

Diacylglycerol acyltransferase (DGAT), in the crucial final step of triacylglycerol (TAG)

synthesis. We delve into their substrate preferences, kinetic disparities, and the experimental

methodologies used to elucidate their distinct roles.

Triacylglycerols, the primary form of energy storage in eukaryotes, are synthesized in a final

step that involves the acylation of diacylglycerol (DAG). Two key enzyme families orchestrate

this reaction: the acyl-CoA-dependent Diacylglycerol acyltransferases (DGATs) and the acyl-

CoA-independent Phospholipid:diacylglycerol acyltransferases (PDATs). While both contribute

to the overall TAG pool, their differing substrate specificities and reaction mechanisms create a

competitive environment for their common substrate, DAG. This competition is a critical

regulatory point in lipid homeostasis and a key area of investigation for therapeutic intervention

in metabolic diseases.

At the Crossroads of Lipid Metabolism: PDAT vs.
DGAT
The fundamental difference between PDAT and DGAT lies in their acyl donor. DGAT utilizes

activated fatty acids from the acyl-CoA pool, directly linking cellular fatty acid metabolism to
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TAG synthesis. In contrast, PDAT uniquely employs phospholipids, such as

phosphatidylcholine (PC), as the source of the acyl group it transfers to DAG. This not only

provides an alternative route for TAG synthesis but also implicates PDAT in membrane

remodeling and the turnover of membrane lipids.[1][2][3][4]

The competition for the DAG pool is influenced by the cellular context, including the availability

of acyl-CoA and phospholipids, as well as the specific isoforms of DGAT and PDAT expressed.

Studies in various organisms, from yeast to plants, have revealed that the relative contributions

of these enzymes to TAG synthesis can vary significantly depending on the physiological state

and tissue type.[5] For instance, in some plant species, DGAT is the dominant enzyme for TAG

accumulation in seeds, while PDAT plays a more prominent role in other tissues or under

specific environmental conditions.[6]

A Tale of Two Pathways
The distinct mechanisms of PDAT and DGAT are central to understanding their competitive

relationship. The following diagram illustrates the convergence of their pathways on the

synthesis of triacylglycerol.
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Figure 1: Competing pathways for the final step of triacylglycerol synthesis.

Quantitative Comparison of Substrate Preferences
While comprehensive kinetic data (Km and kcat) for direct comparison of PDAT and DGAT

across various species is still an active area of research, existing studies provide valuable

insights into their substrate preferences. The following tables summarize qualitative and semi-

quantitative findings from studies on plant-based enzymes.
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Table 1: Acyl-CoA Donor Preference of DGAT Isoforms

Enzyme Source
Preferred Acyl-CoA
Donor

Lesser Preferred
Acyl-CoA Donor

Reference

Sunflower (Helianthus

annuus)
18:2-CoA 18:1-CoA [1]

Safflower (Carthamus

tinctorius)
18:1-CoA 18:2-CoA [1]

Table 2: Phospholipid Acyl Donor Preference of PDAT

Enzyme Source
Preferred
Phospholipid
Donor

Comments Reference

Sunflower & Safflower
18:2-

Phosphatidylcholine

Acyl groups at the sn-

2 position are utilized

at a much higher rate.

[1]

Arabidopsis thaliana

Phosphatidylethanola

mine (PE) and

Phosphatidylcholine

(PC)

Exhibits strong

preference for PE and

PC.

[2]

Table 3: General Substrate Affinities (Km)

Enzyme Substrate
Apparent Km
(µM)

Organism/Sou
rce

Reference

DGAT1 Diacylglycerol 15 - 40
General

(Animal/Plant)
[3]

DGAT1 Oleoyl-CoA >100 Insect Cells [7]

DGAT2 Oleoyl-CoA 0 - 50 Insect Cells [7]
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Note: The provided Km values for DGAT1 and DGAT2 with Oleoyl-CoA are concentration

ranges where the respective enzymes show higher activity, suggesting different affinities.

Experimental Protocols
The characterization of PDAT and DGAT activities and their substrate specificities relies on

robust in vitro enzyme assays. Below are detailed methodologies for performing such assays.

Experimental Workflow: In Vitro Acyltransferase Assay
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Workflow for In Vitro Acyltransferase Activity Assay
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Figure 2: A generalized workflow for determining acyltransferase activity in vitro.
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Protocol 1: In Vitro DGAT Activity Assay (Fluorescence-
Based)
This protocol is adapted from a method utilizing a fluorescently labeled acyl-CoA substrate.[1]

[4]

1. Materials:

Microsomal protein fraction containing DGAT activity.
1,2-Dioleoyl-sn-glycerol (DAG).
NBD-palmitoyl-CoA (fluorescent acyl-CoA substrate).
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl2, 1 mg/mL BSA.
Chloroform/Methanol (2:1, v/v).
Thin Layer Chromatography (TLC) plates (silica gel G).
TLC Developing Solvent: Hexane/Diethyl ether/Acetic acid (80:20:1, v/v/v).
Fluorescence imaging system.

2. Procedure:

Prepare the reaction mixture in a microcentrifuge tube by adding the following in order:

Assay Buffer.
DAG (dissolved in a small volume of ethanol or acetone).
Microsomal protein (e.g., 20-100 µg).

Pre-incubate the mixture at 30°C for 5 minutes.
Initiate the reaction by adding NBD-palmitoyl-CoA.
Incubate the reaction at 30°C for 15-30 minutes with gentle shaking.
Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1).
Vortex thoroughly and centrifuge to separate the phases.
Collect the lower organic phase containing the lipids.
Dry the lipid extract under a stream of nitrogen.
Resuspend the dried lipids in a small volume of chloroform.
Spot the lipid extract onto a TLC plate.
Develop the TLC plate in the developing solvent until the solvent front is near the top.
Air dry the TLC plate.
Visualize and quantify the fluorescent triacylglycerol (NBD-TAG) spot using a fluorescence
imaging system.
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Protocol 2: In Vitro PDAT Activity Assay (Radiolabeled)
This protocol is based on the use of a radiolabeled phospholipid as the acyl donor.[1][4]

1. Materials:

Microsomal protein fraction containing PDAT activity.
1,2-Dioleoyl-sn-glycerol (DAG).
[14C]-labeled phosphatidylcholine (e.g., 1-palmitoyl-2-[1-14C]oleoyl-sn-glycero-3-
phosphocholine).
Assay Buffer: 50 mM HEPES-KOH (pH 7.2), 0.2 M sucrose.
Chloroform/Methanol (2:1, v/v).
Thin Layer Chromatography (TLC) plates (silica gel G).
TLC Developing Solvent: Hexane/Diethyl ether/Acetic acid (70:30:1, v/v/v).
Scintillation counter or phosphorimager.

2. Procedure:

In a glass tube, dry down the [14C]-labeled phosphatidylcholine and DAG from their organic
solvents under a stream of nitrogen.
Add the assay buffer and sonicate briefly to form a substrate suspension.
Add the microsomal protein to the substrate suspension to start the reaction.
Incubate at 30°C for 30-60 minutes with shaking.
Stop the reaction by adding 2 mL of chloroform/methanol (2:1).
Vortex and centrifuge to separate the phases.
Collect the lower organic phase.
Wash the organic phase with 0.9% NaCl solution.
Dry the washed organic phase under nitrogen.
Resuspend the lipid extract in chloroform and spot onto a TLC plate.
Develop the TLC plate in the developing solvent.
Visualize the radiolabeled TAG spot using a phosphorimager or by scraping the
corresponding silica from the plate and quantifying using a scintillation counter.

Concluding Remarks
The substrate competition between PDAT and DGAT represents a fascinating and

physiologically significant aspect of lipid metabolism. Their distinct substrate requirements and

reaction mechanisms allow for a nuanced regulation of triacylglycerol synthesis, responding to
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the dynamic cellular environment. While DGAT provides a direct route from newly synthesized

or imported fatty acids to storage lipids, PDAT offers a unique pathway that is intrinsically

linked to membrane lipid composition and turnover.

Further research, particularly focused on obtaining comprehensive kinetic parameters for these

enzymes from various organisms and tissues, will be crucial for a more complete

understanding of their competitive dynamics. The development and application of advanced

analytical techniques, such as fluorescence-based assays, will undoubtedly facilitate these

investigations. For researchers in drug development, a deeper appreciation of this enzymatic

competition opens new avenues for designing targeted therapies for a range of metabolic

disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b609875#substrate-competition-between-
pdat-and-other-acyltransferases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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